methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a complex organic compound with a unique structure that combines an amino group, a sulfonyl group, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethylphenylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acrylate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, sulfides, and substituted acrylates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[(4-methylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
- Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-chlorophenyl)sulfonyl]acrylate
- Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-bromophenyl)sulfonyl]acrylate
Uniqueness
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is unique due to the presence of both an ethyl group and a fluorophenyl sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLRDFKKWZVZMM-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.